5-O-Desmethyl Omeprazole Sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-O-Desmethyl Omeprazole Sulfide (5-ODM-OPZ-S) is a sulfide derivative of omeprazole, an inhibitor of the gastric proton pump. It is an important compound in the field of biochemistry and physiology due to its role in the regulation of gastric acid secretion. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

科学的研究の応用

Enantioselective Quantification in Human Serum : A method was developed for the simultaneous, enantioselective quantification of omeprazole and its main metabolites, including 5-O-Desmethyl Omeprazole Sulfide, in human serum. This is crucial for phenotyping cytochrome CYP3A4 and CYP2C19 enzyme activities (Martens-Lobenhoffer et al., 2007).

Omeprazole as an Oxidizing Agent : Omeprazole was found to be a hydrogen-activated oxidizing agent for sulfhydryl groups. This aspect is crucial for its role as a gastric (H+-K+)-ATPase inhibitor (Im et al., 1985).

Metabolism by Cytochrome P450 Isoforms : Omeprazole metabolism in human liver microsomes involves multiple cytochrome P450 (CYP) isoforms, including the formation of 5-O-Desmethyl Omeprazole and other metabolites (Andersson et al., 1993).

Stereoselective Metabolism : The metabolism of omeprazole’s optical isomers is stereoselective, primarily mediated by CYP2C19 and CYP3A4. This stereoselectivity significantly influences the drug's disposition (Abelö et al., 2000).

Pharmacokinetics of Esomeprazole : A study reviewed the pharmacokinetics of esomeprazole, the (S)-isomer of omeprazole, emphasizing its stereoselective metabolism and impact on acid-related diseases (Andersson et al., 2001).

Drug-Drug Interactions : Omeprazole metabolites, including this compound, contribute to drug-drug interactions through the inhibition of CYP2C19 and CYP3A4 (Shirasaka et al., 2013).

Biotransformation Studies : Research has been conducted on the biotransformation of omeprazole sulfide to produce human metabolites using various biological systems (Jang et al., 2016).

作用機序

Target of Action

The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .

Mode of Action

This compound functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .

Biochemical Pathways

The core function of this compound revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .

Pharmacokinetics

In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .

特性

IUPAC Name |

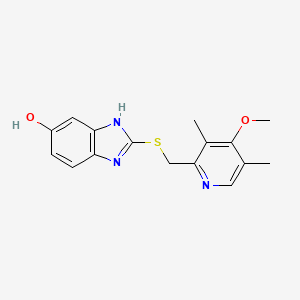

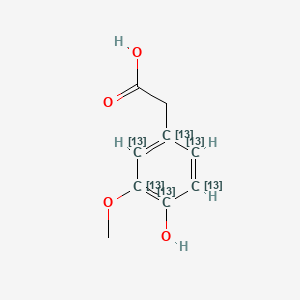

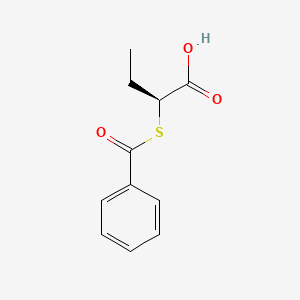

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)